1-异丙氧基-3-哌嗪-1-基丙-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Isopropoxy-3-piperazin-1-yl-propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives with potential pharmacological applications. Piperazine is a versatile heterocyclic moiety that is often incorporated into drug molecules to target a range of biological activities. The papers describe the synthesis and evaluation of novel piperazine derivatives with potential antidepressant, antianxiety, tocolytic, anti-HIV, and antimicrobial activities .

Synthesis Analysis

The synthesis of piperazine derivatives involves multi-step organic reactions. For instance, the synthesis of novel derivatives with antidepressant and antianxiety activities began with Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction to produce the desired compounds . Another study synthesized a tocolytic agent by treating a phthalimide precursor with isopropylamine in dimethylformamide . These synthetic routes highlight the complexity and specificity required to produce such compounds with desired biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including IR, ^1H NMR, ^13C-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are carefully designed to introduce specific functional groups that confer the desired biological activity. For example, the Mannich reaction is used to introduce a methyl piperazine moiety, which is a common feature in many biologically active compounds . The choice of reactants and reaction conditions are tailored to achieve high yields and selectivity for the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion. The papers do not provide detailed information on these properties, but they are typically assessed during the drug development process to ensure the compounds have suitable characteristics for in vivo studies and potential therapeutic use .

Case Studies

The papers include case studies where the synthesized compounds were evaluated for their pharmacological activities. For example, compounds with antidepressant and antianxiety activities were tested using Porsolt’s behavioral despair test and the plus maze method, respectively . Another compound was evaluated for its tocolytic activity by assessing its ability to inhibit uterine smooth muscle contractions . Additionally, anti-HIV and antimicrobial activities were investigated through in vitro assays . These studies provide evidence of the therapeutic potential of the synthesized piperazine derivatives.

科学研究应用

抗菌活性

1-异丙氧基-3-哌嗪-1-基丙-2-醇已被合成并筛选其抗菌活性。 特别是,它被测试针对革兰氏阴性菌(例如,大肠杆菌 ATCC 8739)和革兰氏阳性菌(例如,金黄色葡萄球菌 ATCC 25923)微生物 。 需要进一步研究其作用机制和作为抗菌剂的潜力。

血清素转运蛋白(SERT)抑制

研究人员已经探索了这种化合物的衍生物,以了解其对血清素转运蛋白 (SERT) 的抑制作用。 值得注意的是,一些衍生物表现出有希望的活性,而另一些则效果不佳 。 了解结构-活性关系 (SAR) 可以指导针对 SERT 相关疾病的药物开发。

蛋白质组学研究

1-异丙氧基-3-哌嗪-1-基丙-2-醇作为一种专业产品可用于蛋白质组学研究。 其独特的特性可用于与蛋白质相互作用、翻译后修饰或蛋白质-配体结合相关的研究 .

作用机制

Target of Action

The primary target of “1-Isopropoxy-3-piperazin-1-yl-propan-2-ol” is bacterial cell membranes . The compound interacts with these structures, which play a crucial role in maintaining the integrity and functionality of bacterial cells .

Mode of Action

“1-Isopropoxy-3-piperazin-1-yl-propan-2-ol” interacts with its targets, the bacterial cell membranes, in a way that leads to their disruption . This interaction and the resulting changes compromise the integrity of the bacterial cells, leading to their death .

Biochemical Pathways

It is known that the compound’s action on bacterial cell membranes can lead to the leakage of cellular components, such as nucleic acids and proteins .

Result of Action

The action of “1-Isopropoxy-3-piperazin-1-yl-propan-2-ol” on bacterial cell membranes results in the disruption of these structures and the death of the bacterial cells . This leads to the leakage of cellular components, such as nucleic acids and proteins .

属性

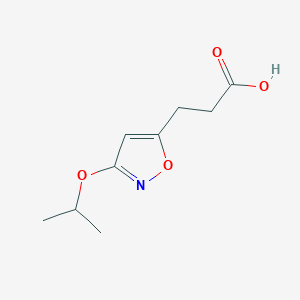

IUPAC Name |

1-piperazin-1-yl-3-propan-2-yloxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(2)14-8-10(13)7-12-5-3-11-4-6-12/h9-11,13H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTIBMPUIACMOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN1CCNCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390352 |

Source

|

| Record name | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41717-77-5 |

Source

|

| Record name | α-[(1-Methylethoxy)methyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)